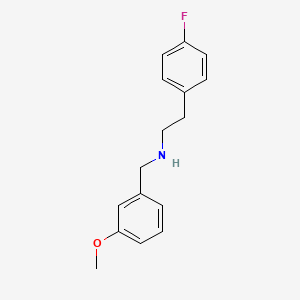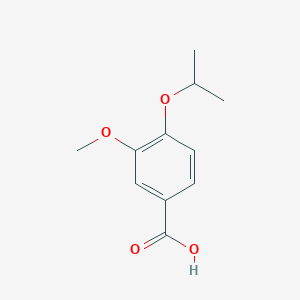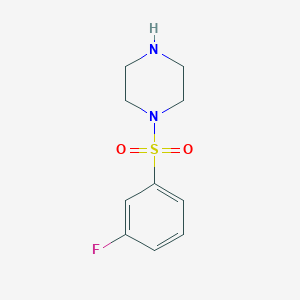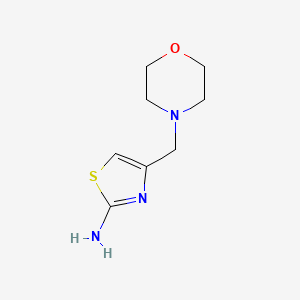
Thiazole-4-carboxaldehyde
概要
説明
Thiazole-4-carboxaldehyde (T4C) is an organic compound with the molecular formula C3H2NO2S. It is a white crystalline solid that is soluble in polar organic solvents, such as dimethyl sulfoxide (DMSO). T4C is used as a reagent in organic synthesis and is found in a variety of products, including pharmaceuticals, pesticides, and dyes.
科学的研究の応用
Corrosion Inhibition:
- TCA has been investigated for its effectiveness in inhibiting the corrosion of mild steel in acidic environments. A study found that TCA, along with other thiazole derivatives, acted as mixed-type inhibitors for mild steel corrosion in sulfuric acid solutions. These findings were supported by various techniques including weight loss, Tafel polarization, and electrochemical impedance spectroscopy (Khaled & Amin, 2009).
Synthesis of Novel Compounds:
- TCA is used in the synthesis of new chemical compounds with potential biological activities. For instance, its reaction with indole-3-carboxaldehydes led to the formation of various derivatives, some of which showed high antimicrobial activities (Salman et al., 2015).
Organic Ionic Liquids:
- Thiazole derivatives, including TCA, have been utilized to create organic ionic liquids. These liquids, when treated with certain reagents, can catalyze reactions like the benzoin condensation of benzaldehyde, illustrating their potential as catalysts in organic chemistry (Davis & Forrester, 1999).
Facilitating Chemical Synthesis:
- TCA has been engaged in multicomponent reactions involving chromones, leading to the synthesis of thiazolo[3,2-a]pyridine derivatives. This demonstrates its role in facilitating complex chemical syntheses (Terzidis et al., 2009).
Anticancer Research:
- In cancer research, thiazole derivatives have been synthesized for evaluating their anticancer activity. These compounds were tested against various cancer cell lines, highlighting the potential of thiazole-based compounds, like TCA, in developing new cancer treatments (Nossier et al., 2015).
Fluorescent Probes:
- A thiazole-4-carboxaldehyde-based fluorescent probe was designed for detecting specific ions. This application underscores the utility of TCA in creating sensitive detection systems for biological and chemical analyses (Lim et al., 2018).
Safety and Hazards
When handling Thiazole-4-carboxaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
将来の方向性
Thiazole-based compounds have shown significant pharmacological potential . The in vitro antibacterial activity and molecular docking analysis showed that compound 11 is a promising antibacterial therapeutics agent against E. coli, whereas compounds 7 and 9 were found to be promising antioxidant agents . This suggests that Thiazole-4-carboxaldehyde and its derivatives could have potential future applications in the development of new antimicrobial agents.
作用機序
Target of Action
Thiazole-4-carboxaldehyde, a derivative of the thiazole ring, has been found to have diverse biological activities Thiazole derivatives have been known to modulate the activity of many enzymes involved in metabolism . They can stimulate or block receptors in biological systems .
Mode of Action
Thiazole derivatives have been suggested to donate hydrogen to free radicals, bind to reversible oxygen redox systems from biochemical reactions, and potentially deactivate many cellular enzymes . The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
This compound, like other thiazole derivatives, may activate or stop various biochemical pathways and enzymes . .
Pharmacokinetics
It is known that this compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence its bioavailability.
Result of Action
Thiazole derivatives have been known to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store this compound in a well-ventilated place, keep the container tightly closed, and store away from oxidizing agents . These precautions suggest that exposure to certain environmental conditions could potentially affect the stability and efficacy of this compound.
生化学分析
Biochemical Properties
Thiazole-4-carboxaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with DNA gyrase B, an enzyme involved in DNA replication, exhibiting a binding affinity that affects the enzyme’s activity . Additionally, it has been found to modulate the activity of human peroxiredoxin 5, an antioxidant enzyme, by binding to it and altering its function . These interactions highlight the compound’s potential as a modulator of enzymatic activity in biochemical pathways.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated antiproliferative activity against malignant cells, such as K562 cells, by inhibiting cell growth and inducing apoptosis . This compound also affects the expression of genes involved in oxidative stress response and cellular metabolism, thereby impacting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, altering their conformation and activity. For instance, its interaction with DNA gyrase B results in the inhibition of the enzyme’s activity, leading to disruptions in DNA replication . Additionally, this compound can activate or inhibit other enzymes, such as human peroxiredoxin 5, by binding to their active sites and modulating their function . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antioxidant and antiproliferative activities . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and oxidative stress . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to affect the activity of enzymes involved in oxidative stress response and cellular metabolism . For example, this compound modulates the activity of human peroxiredoxin 5, an enzyme that plays a crucial role in detoxifying reactive oxygen species . These interactions influence the overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . For instance, this compound can bind to transport proteins that facilitate its movement across cellular membranes, ensuring its proper distribution within the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization within the cell . For example, this compound may accumulate in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular processes.
特性
IUPAC Name |
1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NOS/c6-1-4-2-7-3-5-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFKSVINLIQRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376815 | |
| Record name | Thiazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3364-80-5 | |
| Record name | Thiazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiazole-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Thiazole-4-carboxaldehyde used in the development of potential radiopharmaceutical imaging agents?
A1: While this compound itself doesn't possess inherent radioimaging properties, it serves as a valuable building block in synthesizing more complex molecules with potential applications in this field. For instance, it can be used to create ligands containing thiazole rings, which can then be coordinated to technetium or rhenium tricarbonyl complexes. [] These complexes are being investigated for their potential as diagnostic imaging agents. [] The thiazole ring's ability to coordinate with these metals makes this compound a crucial starting material in developing novel radiopharmaceuticals.
Q2: What are the potential advantages of using Rhenium complexes derived from this compound in radiopharmaceutical research?
A2: Rhenium complexes, particularly those incorporating ligands derived from this compound, offer a safer alternative for studying the chemical behavior of potential radiopharmaceuticals. [] Unlike their technetium counterparts, rhenium complexes lack radioactivity, minimizing potential radiation damage during in vitro and in vivo studies. [] This allows researchers to thoroughly investigate the coordination chemistry, stability, and biodistribution of these complexes without the complications associated with radioactivity. The insights gained from studying rhenium analogs can then guide the development and optimization of technetium-based radiopharmaceuticals.
Q3: Has computational chemistry been used to study this compound and its derivatives?
A3: Yes, computational methods are valuable tools for investigating the properties of this compound and its derivatives. Researchers have employed quantum chemical calculations using various methods like B3LYP and CBS-APNO to evaluate electronic properties such as EHOMO, ELUMO, dipole moment, and molecular volume. [] These calculations provide insights into the reactivity, stability, and potential interactions of these compounds with other molecules. The information obtained from computational studies can be further used to develop quantitative structure-activity relationship (QSAR) models, predicting the properties and activities of new this compound derivatives.
Q4: What synthetic strategies utilize this compound to create potentially bioactive compounds?
A4: this compound serves as a versatile starting material for synthesizing a variety of potentially bioactive molecules. One approach involves its condensation reaction with compounds like 1,3-cyclohexanedione and alkyl 3-aminocrotonate to yield 4-(2-methyl-thiazol-4-yl)-hexahydroquinoline derivatives. [] Furthermore, reacting this compound with benzoyl acetone and thiourea leads to the formation of 1,4-dihydropyrimidine derivatives. [] These synthetic routes highlight the utility of this compound in constructing diverse heterocyclic scaffolds, which are commonly found in various pharmaceuticals and biologically active compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid](/img/structure/B1332908.png)


![N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/no-structure.png)




![[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid](/img/structure/B1332937.png)